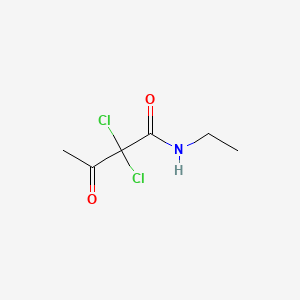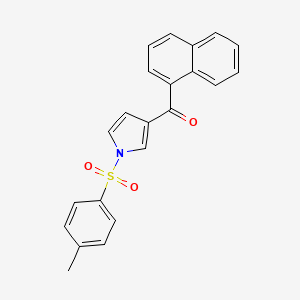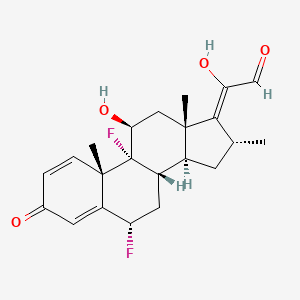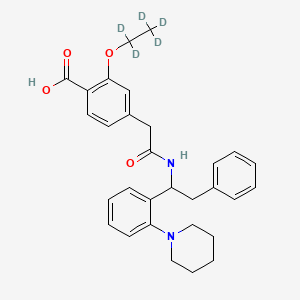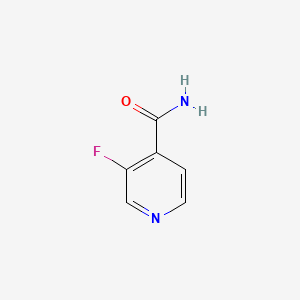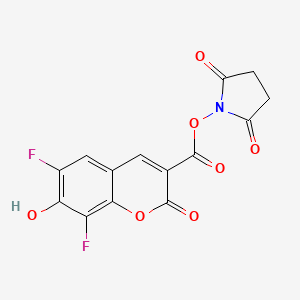
Pacific Blue succinimidyl ester
Overview
Description
Pacific Blue succinimidyl ester is a fluorescent dye that is widely used in biological and chemical research. This compound is known for its ability to form stable conjugates with primary amines, making it an excellent tool for labeling proteins, peptides, and other biomolecules. The dye exhibits excitation and emission maxima at approximately 410 nm and 455 nm, respectively, which makes it suitable for use with violet laser lines .
Mechanism of Action
Target of Action
The primary target of Pacific Blue succinimidyl ester is amines , specifically the side chains of lysine residues or the surface of aminosilane coatings . The compound is amine-reactive, meaning it readily reacts with amines to form stable covalent bonds .
Mode of Action
This compound interacts with its targets through a specific and efficient reaction between its N-hydroxysuccinimide (NHS) ester moiety and primary amines. This reaction occurs at a neutral to slightly basic pH (7-9), forming a stable amide bond .
Biochemical Pathways
The biochemical pathway primarily involved in the action of this compound is the amine labeling pathway . The compound is used to create blue-fluorescent bioconjugates, which can be used in various biochemical assays and imaging applications .
Pharmacokinetics
It’s important to note that the compound is soluble in dmso (dimethylsulfoxide) .
Result of Action
The result of this compound’s action is the creation of blue-fluorescent bioconjugates . These bioconjugates have excitation/emission maxima of approximately 410/455 nm, making them detectable by the 405 nm spectral line of the blue diode (violet) laser .
Action Environment
The action of this compound is influenced by the pH of the environment. The reaction between the NHS ester and primary amines occurs most efficiently at a neutral to slightly basic pH (7-9) . Additionally, the compound should be stored in a freezer (-5 to -30°C) and protected from light to maintain its stability .
Biochemical Analysis
Biochemical Properties
The Pacific Blue Succinimidyl Ester is known for its ability to react with amines, a property that is utilized in the creation of blue-fluorescent bioconjugates . This interaction involves the formation of covalent bonds between the succinimidyl ester group of the dye and the amine groups of biomolecules, such as proteins and enzymes .
Cellular Effects
The this compound, once bound to biomolecules, can influence cellular functions by altering the properties of these molecules. For instance, the fluorescent nature of the dye can affect cell signaling pathways by enabling the visualization and tracking of the labeled biomolecules .
Molecular Mechanism
The mechanism of action of the this compound involves its reaction with amines to form stable, covalent bonds . This reaction results in the labeling of the biomolecule with the dye, thereby allowing it to be visualized under a fluorescence microscope .
Temporal Effects in Laboratory Settings
The effects of the this compound can change over time in laboratory settings. The stability of the dye and its bioconjugates is a crucial factor in these temporal effects .
Metabolic Pathways
The this compound, as a labeling agent, does not directly participate in metabolic pathways. It can be used to study these pathways by labeling the enzymes or other biomolecules involved .
Transport and Distribution
The transport and distribution of the this compound within cells and tissues depend on the biomolecules it is bound to . The dye itself does not have specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of the this compound is determined by the biomolecules it is bound to . The dye can be found wherever these biomolecules are located within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pacific Blue succinimidyl ester involves the reaction of Pacific Blue dye with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically takes place in an organic solvent like dimethylformamide or dimethyl sulfoxide. The resulting product is purified through column chromatography to obtain the pure succinimidyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often lyophilized and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Pacific Blue succinimidyl ester primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), sodium bicarbonate, phosphate-buffered saline.
Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (up to 37°C) to enhance the reaction rate.
Major Products
The major product of the reaction between this compound and primary amines is a stable amide bond conjugate. This conjugate retains the fluorescent properties of the dye, making it useful for various analytical applications .
Scientific Research Applications
Pacific Blue succinimidyl ester has a wide range of applications in scientific research:
Chemistry: Used for labeling small molecules and polymers to study their interactions and dynamics.
Biology: Commonly used for labeling proteins, peptides, and nucleic acids in fluorescence microscopy, flow cytometry, and other imaging techniques.
Medicine: Employed in diagnostic assays and therapeutic research to track the distribution and localization of biomolecules.
Industry: Utilized in the development of biosensors and diagnostic kits for detecting various analytes
Comparison with Similar Compounds
Similar Compounds
Fluorescein isothiocyanate (FITC): Another widely used fluorescent dye that reacts with primary amines but has different spectral properties.
Alexa Fluor dyes: A family of fluorescent dyes with varying excitation and emission spectra, used for similar applications.
Rhodamine dyes: Fluorescent dyes that also react with primary amines and are used in various labeling applications
Uniqueness
Pacific Blue succinimidyl ester is unique due to its excitation and emission properties, which are well-suited for use with violet laser lines. This makes it particularly useful in multi-color fluorescence applications where minimal spectral overlap is desired. Additionally, its high photostability and quantum yield make it a reliable choice for long-term imaging studies .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6,8-difluoro-7-hydroxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO7/c15-7-4-5-3-6(13(21)23-12(5)10(16)11(7)20)14(22)24-17-8(18)1-2-9(17)19/h3-4,20H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXABPVYJRICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC(=C(C(=C3OC2=O)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304383 | |
| Record name | Pacific Blue succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215868-33-0 | |
| Record name | Pacific Blue succinimidyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215868-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pacific Blue succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Pacific Blue succinimidyl ester interact with its target, and what are the downstream effects?
A1: this compound reacts specifically with primary amines through a process called nucleophilic substitution. This reaction forms a stable amide bond between the dye and the amine-containing molecule [, , , ]. This conjugation enables the detection and analysis of the target molecule using fluorescence-based techniques, such as laser-induced fluorescence (LIF) detection coupled with microchip capillary electrophoresis (μCE) [, , , ].
Q2: What are the advantages of using this compound for amine labeling compared to other labeling agents?
A2: this compound offers several advantages over other amine-reactive dyes. Its spectral properties provide significantly enhanced sensitivity, showing a 200-fold increase compared to fluorescamine derivatization []. Additionally, it allows for improved resolution of labeled molecules during separation techniques like microchip capillary electrophoresis []. This enhanced sensitivity and resolution are crucial for analyzing trace amounts of biomolecules like amino acids in complex samples like meteorites and desert soil extracts [].
Q3: Can you elaborate on the applications of this compound in analytical chemistry, specifically focusing on its use in microfluidic devices?
A3: this compound plays a crucial role in developing highly sensitive microfluidic analytical devices. One notable application is its integration into the Mars Organic Analyzer (MOA), a microchip capillary electrophoresis system designed for detecting trace amounts of organic molecules in extraterrestrial environments []. This system, utilizing PB labeling, can detect amino acids at concentrations as low as 75 pM, demonstrating its remarkable sensitivity for astrobiology research []. Furthermore, PB labeling is used in microfluidic platforms for preconcentrating and detecting enzymes like lactate dehydrogenase (LDH) []. By conjugating PB to LDH and exploiting the quenching nature of this conjugation, researchers achieved detection limits as low as 10 ng/mL, showcasing its potential for sensitive biological analyses [].
Q4: How does the choice of solvent and pH affect the performance of this compound in analytical separations?
A4: The performance of this compound in analytical separations is significantly influenced by the choice of solvent and pH. For instance, using ethanol as a solvent allows for the analysis of long-chain primary amines that are typically insoluble in aqueous solutions []. Additionally, the low pH of the separation buffer is crucial in minimizing electro-osmotic flow (EOF) during capillary electrophoresis, enabling the separation of both short-chain and long-chain amines []. This is particularly important when analyzing complex samples containing a wide range of amine sizes.
Q5: Are there any specific considerations for using this compound in low-temperature environments?
A5: Yes, the use of this compound in low-temperature environments, such as during the analysis of extraterrestrial samples, requires special consideration. Using ethanol as a solvent allows for separations at temperatures below 0°C due to its low freezing point, which is not achievable with water-based systems []. This is critical when analyzing samples where even slight heating could lead to decomposition or unwanted side reactions, compromising the integrity of the analysis [].
Q6: What are the implications of this compound labeling in the context of chirality and enantiomeric resolution?
A6: this compound labeling, when coupled with appropriate separation techniques like micellar electrokinetic chromatography (MEKC), enables the resolution of chiral molecules. Studies have shown successful enantiomeric separation of amino acids like alanine, serine, and citrulline after labeling with PB []. This capability is particularly relevant for studying homochirality in biological samples, as demonstrated by the detection of L-alanine and L-serine in Atacama Desert samples, indicating the presence of past or present life [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




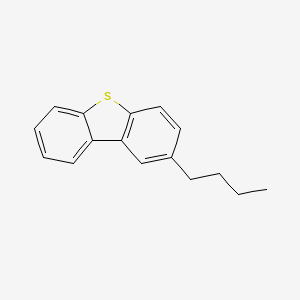

![[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate](/img/structure/B585106.png)
